1,1,1,3,3-Pentamethyl-3-octyldisiloxane

Description

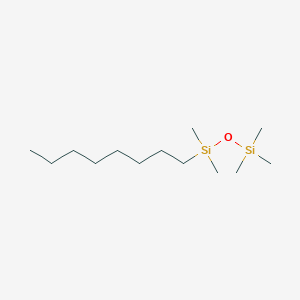

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl-octyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32OSi2/c1-7-8-9-10-11-12-13-16(5,6)14-15(2,3)4/h7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVBVLLRBRJINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370001 | |

| Record name | 1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180006-15-9 | |

| Record name | 1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1,1,1,3,3-Pentamethyl-3-octyldisiloxane (CAS 180006-15-9)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

1,1,1,3,3-Pentamethyl-3-octyldisiloxane is a member of the siloxane family of organosilicon compounds. These compounds are characterized by a silicon-oxygen backbone. The specific structure of this molecule includes a disiloxane unit with five methyl groups and one octyl group attached to the silicon atoms. Its synonyms include N-OCTYLPENTAMETHYLDISILOXANE and Octylpentamethyldisiloxane.[1]

Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and have not been experimentally verified in publicly accessible literature.

| Property | Value | Source |

| CAS Number | 180006-15-9 | N/A |

| Molecular Formula | C13H32OSi2 | [1] |

| Molecular Weight | 260.56 g/mol | [1] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point (Predicted) | 238.2 ± 8.0 °C | [1] |

| Density (Predicted) | 0.811 ± 0.06 g/cm³ | [1] |

| Refractive Index | 1.417 - 1.419 | [1] |

| Storage Temperature | Room Temperature, Inert atmosphere | [1] |

Safety Information

General safety precautions for handling this chemical are advised.

-

Hazard Codes: Xi (Irritant)[1]

-

Risk Statements: 36/37/38 (Irritating to eyes, respiratory system and skin)[1]

-

Safety Statements: 26-37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection)[1]

Potential Applications in Research and Development

While specific experimental data for this compound is limited, the broader class of siloxanes finds utility in various scientific and industrial fields. The properties of this compound, such as its predicted low volatility and thermal stability, suggest potential applications as:

-

A non-polar solvent or medium for chemical reactions.

-

A component in the formulation of lubricants or hydraulic fluids.

-

An intermediate in the synthesis of more complex organosilicon compounds.

-

A surface modifying agent.

There is no specific information available in the searched literature regarding its direct use in drug development or its interaction with biological signaling pathways.

Experimental Protocols

A thorough search of scientific databases and chemical literature did not yield any specific, detailed experimental protocols for the use of this compound.

Visualization

Due to the absence of specific experimental workflows or signaling pathways for this compound in the available literature, a generalized logical workflow for the characterization of a novel chemical compound is presented below.

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

References

An In-depth Technical Guide to the Physicochemical Properties of n-Octylpentamethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octylpentamethyldisiloxane, also known as 1,1,1,3,3-pentamethyl-3-octyldisiloxane, is a linear siloxane with the chemical formula C13H32OSi2. Its unique molecular structure, consisting of a flexible siloxane backbone and a hydrophobic octyl group, imparts a range of desirable physicochemical properties. This technical guide provides a comprehensive overview of these properties, including quantitative data, experimental protocols for their determination, and safety and handling information, to support its application in research, and drug development.

Physicochemical Properties

The key physicochemical properties of n-Octylpentamethyldisiloxane are summarized in the table below. These properties make it a versatile compound with applications as a surfactant, conditioning agent, and in formulations requiring low volatility and thermal stability.

| Property | Value | Reference |

| Molecular Formula | C13H32OSi2 | |

| Molecular Weight | 260.56 g/mol | |

| Appearance | Clear, colorless liquid | |

| Density | 0.811 g/cm³ | |

| Boiling Point | 238.2 °C at 760 mmHg | |

| Refractive Index | 1.417 - 1.419 | [1] |

| Viscosity | Data not available | |

| Surface Tension | Data not available | |

| Solubility | Negligible in water; Soluble in organic solvents |

Chemical Structure

The structure of n-Octylpentamethyldisiloxane is characterized by a disiloxane backbone with methyl and octyl substituents.

References

1,1,1,3,3-Pentamethyl-3-octyldisiloxane molecular structure and weight

An In-depth Technical Guide to 1,1,1,3,3-Pentamethyl-3-octyldisiloxane

This guide provides a detailed overview of the molecular structure, properties, and a logical workflow for the analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a member of the siloxane family, characterized by a Si-O-Si linkage. Its structure consists of a disiloxane backbone with five methyl groups and one octyl group attached to the silicon atoms. Specifically, three methyl groups are bonded to one silicon atom, while two methyl groups and one octyl group are bonded to the other.

Molecular Formula: C₁₃H₃₂OSi₂

Molecular Structure:

(CH₃)₃Si-O-Si(CH₃)₂(C₈H₁₇)

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₃₂OSi₂ |

| Molecular Weight | 260.57 g/mol |

| CAS Number | 180006-15-9[1] |

| Appearance | Assumed to be a clear, colorless liquid |

| Boiling Point | Not readily available |

| Density | Not readily available |

Logical Workflow for Compound Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of a compound like this compound in a research and development setting.

References

Solubility Profile of 1,1,1,3,3-Pentamethyl-3-octyldisiloxane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1,3,3-Pentamethyl-3-octyldisiloxane, a key organosilicon compound. Understanding the solubility of this compound is critical for its application in various fields, including its use as a solvent, lubricant, and in the formulation of drug delivery systems. This document outlines its expected solubility in a range of common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Concepts in Siloxane Solubility

The solubility of siloxanes, such as this compound, is largely dictated by their chemical structure. These compounds possess a flexible siloxane backbone (Si-O-Si) and organic substituents. The non-polar nature of the pentamethyl and octyl groups in the target molecule suggests a high affinity for non-polar organic solvents. The general principle of "like dissolves like" is a fundamental predictor of the solubility behavior of siloxanes. They are known to be hydrophobic and generally insoluble in polar solvents like water.

Predicted Solubility of this compound

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane | Miscible | The non-polar alkyl chains of the solvents have strong affinity for the pentamethyl and octyl groups of the siloxane. |

| Non-Polar Aromatic | Toluene, Benzene | Miscible | Similar non-polar characteristics lead to favorable mixing. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents are effective at dissolving non-polar compounds, including siloxanes. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Partially Soluble to Insoluble | The polarity of these solvents is significantly higher than the siloxane, limiting miscibility. |

| Polar Protic | Ethanol, Methanol | Insoluble | The strong hydrogen bonding network in alcohols is not favorably disrupted by the non-polar siloxane. |

| Highly Polar | Water | Negligible[1] | The hydrophobic nature of the siloxane prevents significant dissolution in water. |

Experimental Protocol for Determining Solubility

The following protocol details the widely accepted "shake-flask" method, which is a reliable technique for determining the solubility of a liquid in a solvent.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a distinct second phase (undissolved siloxane) should be visible.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase) using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

-

-

Analysis:

-

Accurately weigh the filtered sample.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the filtered sample and the calibration standards using a suitable analytical method, such as GC-FID.

-

Quantify the concentration of the siloxane in the solvent based on the calibration curve.

-

-

Data Reporting:

-

Express the solubility as mass per unit volume (e.g., g/L) or as a weight/weight percentage.

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to the Predicted Spectral Data of 1,1,1,3,3-Pentamethyl-3-octyldisiloxane

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of public spectral databases and scientific literature did not yield experimental NMR, IR, or Mass Spectrometry data for the specific compound 1,1,1,3,3-Pentamethyl-3-octyldisiloxane. The following guide is therefore based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. The presented data is predicted and should be used as a reference for the design and interpretation of future experimental work.

Predicted Spectral Data

The following tables summarize the predicted spectral characteristics of this compound. These predictions are derived from the known spectral properties of siloxanes, alkanes, and related organosilicon compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would be characterized by signals corresponding to the methyl groups attached to the silicon atoms and the various methylene and methyl groups of the octyl chain.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.05 | Singlet | 9H | Si-(CH ₃)₃ |

| ~ 0.07 | Singlet | 6H | Si-(CH ₃)₂ |

| ~ 0.45 - 0.55 | Triplet | 2H | Si-CH ₂-(CH₂)₆-CH₃ |

| ~ 0.88 | Triplet | 3H | Si-(CH₂)₇-CH ₃ |

| ~ 1.20 - 1.40 | Multiplet | 12H | Si-CH₂-(CH ₂)₆-CH₃ |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show distinct signals for the methyl groups attached to the silicon atoms and the carbons of the octyl chain.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 1.0 | Si-(C H₃)₃ |

| ~ 1.5 | Si-(C H₃)₂ |

| ~ 14.1 | Si-(CH₂)₇-C H₃ |

| ~ 17.5 | Si-C H₂-(CH₂)₆-CH₃ |

| ~ 22.7 | Si-(CH₂)₆-C H₂-CH₃ |

| ~ 24.5 | Si-CH₂-C H₂-(CH₂)₅-CH₃ |

| ~ 29.3 | Si-(CH₂)₄-C H₂-CH₂-CH₂-CH₃ |

| ~ 31.9 | Si-(CH₂)₅-C H₂-CH₂-CH₃ |

| ~ 33.5 | Si-(CH₂)₃-C H₂-(CH₂)₃-CH₃ |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by strong absorptions characteristic of the Si-O-Si and Si-CH₃ groups, along with absorptions from the C-H bonds of the alkyl chain.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2950-2970 | Strong | C-H stretch (asymmetric, -CH₃) |

| 2915-2935 | Strong | C-H stretch (asymmetric, -CH₂) |

| 2850-2860 | Medium | C-H stretch (symmetric, -CH₂) |

| ~ 1465 | Medium | C-H bend (-CH₂ scissoring) |

| ~ 1260 | Strong, Sharp | Si-CH₃ symmetric bend |

| 1040-1080 | Very Strong | Si-O-Si asymmetric stretch |

| ~ 840 | Strong | Si-(CH₃)₂ rock |

| ~ 750 | Strong | Si-(CH₃)₃ rock |

Predicted Mass Spectrometry Data

The mass spectrum, likely acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), would be expected to show fragmentation patterns typical for siloxanes, including the loss of methyl and octyl groups.

| Predicted m/z | Relative Intensity | Possible Fragment Ion |

| 261 | Low | [M - CH₃]⁺ |

| 175 | Medium | [M - C₈H₁₇]⁺ |

| 147 | High | [(CH₃)₃Si-O-Si(CH₃)₂]⁺ |

| 73 | Very High | [(CH₃)₃Si]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of a liquid siloxane sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the liquid siloxane sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid sample directly onto the ATR crystal (e.g., diamond or ZnSe).

-

This method is often preferred for its simplicity and minimal sample preparation.

-

-

Sample Preparation (Transmission):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

-

Mount the plates in the spectrometer's sample holder.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or salt plates.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is typically used for volatile, thermally stable compounds like siloxanes.

-

GC Separation:

-

Injector: Use a split/splitless injector, typically set to 250-280°C.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min to ensure separation from any impurities.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Scan a mass-to-charge (m/z) range of approximately 40-500 amu.

-

Temperatures: Set the ion source and transfer line temperatures to ~230°C and ~280°C, respectively.

-

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern. Compare the obtained spectrum to spectral libraries (e.g., NIST) for confirmation, though a specific match for this compound may not be available.

Visualizations

Logical Workflow for Spectral Analysis

Caption: General workflow for spectroscopic analysis.

Chemical Structure and NMR Assignments

Caption: Structure with predicted ¹H NMR assignments.

References

Commercial Sources and Technical Overview of 1,1,1,3,3-Pentamethyl-3-octyldisiloxane for Research Applications

For researchers, scientists, and drug development professionals, securing a reliable supply of specialized chemical compounds is paramount to advancing scientific discovery. This technical guide provides an in-depth overview of the commercial sources, physicochemical properties, and potential research applications of 1,1,1,3,3-Pentamethyl-3-octyldisiloxane (CAS No. 180006-15-9).

This guide is intended to serve as a valuable resource for those seeking to procure and utilize this specific organosilicon compound in their research endeavors. While detailed experimental protocols and its role in specific biological signaling pathways remain largely undocumented in publicly available literature, this document consolidates the currently available technical data to aid in its evaluation and potential application.

Physicochemical Properties

This compound is a member of the siloxane family, characterized by a silicon-oxygen backbone. The presence of both methyl and a longer octyl chain attached to the silicon atoms gives it distinct properties, including low surface tension and good thermal stability. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 180006-15-9 |

| Molecular Formula | C13H32OSi2 |

| Molecular Weight | 260.57 g/mol |

| Appearance | Clear Liquid |

| Density | 0.811 g/cm³ |

| Boiling Point | 238.2 °C at 760 mmHg |

| Flash Point | 86.7 °C |

Commercial Availability for Research

Identifying reliable commercial sources for specialized, non-commodity chemicals is a critical first step in any research project. Several chemical suppliers list this compound in their catalogs, catering to research and development needs. These suppliers typically offer the compound in various purities and quantities suitable for laboratory-scale experiments.

A summary of identified commercial suppliers is provided in Table 2. Researchers are advised to contact these suppliers directly to obtain the most current information on product availability, purity grades, lead times, and to request certificates of analysis and safety data sheets.

| Supplier | Location | Purity | Available Quantities |

| Silar Laboratories | United States | >97% | Contact for details |

| ENAO Chemical Co., Ltd. | China | Research Grade | Contact for details |

| Dayang Chem (Hangzhou) Co., Ltd. | China | Research Grade | Contact for details |

| Chemlyte Solutions | China | Research Grade | Contact for details |

| NovaChemistry | United Kingdom | Research Grade | Contact for details |

Potential Research Applications

Material Science: The unique combination of a flexible siloxane backbone and an alkyl chain suggests its potential use as a surface modifying agent, a component in lubricants, or as a building block for novel silicone-based polymers with tailored properties.

Organic Synthesis: Siloxanes can be used as solvents or reagents in various organic reactions. The specific structure of this compound might offer unique solubility or reactivity profiles for certain synthetic transformations.

Drug Delivery and Formulation: The amphiphilic nature of some siloxanes makes them interesting candidates for use as excipients, emulsifiers, or solubilizing agents in drug formulations. The octyl group in this particular molecule could enhance its interaction with lipophilic drug candidates.

Experimental Considerations and Future Research

Given the limited publicly available data on the specific applications of this compound, researchers interested in this compound will likely need to engage in exploratory studies. Initial characterization and solubility testing in relevant solvent systems would be a prudent first step.

For those in drug development, evaluating its potential as a surfactant or excipient would involve standard formulation screening studies. A logical workflow for such an investigation is outlined in the diagram below.

Caption: A conceptual workflow for evaluating this compound in drug formulation.

As there is no documented involvement of this specific siloxane in any known signaling pathways, a corresponding diagram cannot be provided at this time. Further research is needed to elucidate any potential biological activity.

Safety Information

As with any chemical, proper safety precautions should be taken when handling this compound. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety measures include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation, ingestion, or skin contact.

Navigating the Uncharted: A Technical Guide to the Safe Laboratory Handling of 1,1,1,3,3-Pentamethyl-3-octyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

A summary of the known physical and chemical properties of 1,1,1,3,3-Pentamethyl-3-octyldisiloxane is presented below. This data is crucial for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 180006-15-9 | ChemSrc[1] |

| Molecular Formula | C13H32OSi2 | Sigma-Aldrich[2] |

| Molecular Weight | 260.56 g/mol | Sigma-Aldrich[2] |

| Appearance | Clear, colorless liquid | ChemicalBook[3] |

| Boiling Point | 238.2°C at 760 mmHg | ChemSrc[1] |

| Density | 0.811 g/cm³ | ChemSrc[1] |

| Refractive Index | 1.417-1.419 | ChemicalBook[3] |

Section 2: Hazard Identification and Toxicology

Based on available data for n-Octylpentamethyldisiloxane, this compound is considered to be irritating to the eyes, respiratory system, and skin.[1]

| Hazard | Description | Potential Health Effects |

| Eye Irritation | Causes eye irritation.[1] | May cause chemical conjunctivitis.[1] |

| Skin Irritation | Causes skin irritation.[1] | |

| Respiratory Irritation | Causes respiratory tract irritation.[1] | Can produce delayed pulmonary edema.[1] |

| Ingestion | May cause gastrointestinal irritation.[1] | Nausea, vomiting, and diarrhea.[1] |

| Chronic Effects | Effects may be delayed.[1] |

Toxicological data for structurally similar compounds suggest low acute toxicity. For instance, a study on a related linear short-chain siloxane showed an acute oral LD50 of >2000 mg/kg in rats and an acute dermal LD50 of >2000 mg/kg in rats, with no mortality observed.[4] However, in the absence of specific data for this compound, a cautious approach is warranted.

Section 3: Experimental Protocols for Safe Handling

Adherence to strict safety protocols is paramount when working with this chemical. The following procedures are recommended:

Personal Protective Equipment (PPE)

A comprehensive suite of PPE must be worn at all times when handling this compound.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical splash goggles or a face shield. | Protects eyes from accidental splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and potential irritation. |

| Protective Clothing | A chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants. | Protects skin from splashes and spills. |

| Footwear | Closed-toe shoes. | Protects feet from spills. |

| Respiratory Protection | Not typically required with adequate ventilation. Use a NIOSH-approved respirator with an appropriate cartridge if working in poorly ventilated areas or if aerosols are generated. | Prevents inhalation of harmful vapors. |

Engineering Controls

| Control | Description |

| Ventilation | Always handle in a well-ventilated area, preferably within a certified chemical fume hood. |

| Eyewash Station & Safety Shower | Must be readily accessible in the immediate work area. |

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

-

Dispensing: Dispense the chemical carefully, avoiding splashing. Use appropriate tools such as a pipette or a graduated cylinder.

-

Heating: Avoid heating the substance unless necessary and under controlled conditions, as this may increase vapor generation.

-

Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

-

Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

Spill Cleanup Protocol

-

Evacuate: Immediately evacuate the area of non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Do not use combustible materials.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Report: Report the spill to the appropriate laboratory supervisor or safety officer.

Section 4: First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |

Section 5: Visualizing Safety Workflows

To further aid in understanding the necessary safety precautions, the following diagrams illustrate key workflows and concepts.

Caption: Laboratory Workflow for Handling this compound

Caption: Hierarchy of Controls for Mitigating Chemical Hazards

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current and comprehensive safety information available and adhere to all applicable institutional and regulatory guidelines.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Pentamethyl Octyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of pentamethyl octyldisiloxane. Due to a lack of publicly available experimental data for this specific compound, this guide synthesizes information from closely related siloxanes and general principles of siloxane chemistry to project its thermal behavior. The information herein is intended to provide a robust framework for understanding the thermal properties of pentamethyl octyldisiloxane in research, development, and pharmaceutical applications.

Introduction to Pentamethyl Octyldisiloxane and its Thermal Stability

Pentamethyl octyldisiloxane is an organosilicon compound characterized by a disiloxane backbone with five methyl groups and one octyl group attached to the silicon atoms. Its molecular structure combines the flexibility and high thermal stability of the siloxane bond (Si-O-Si) with the influence of both short and long alkyl substituents. The thermal stability of this compound is a critical parameter for its application in various fields, particularly in drug development where it might be used as an excipient or in manufacturing processes involving heat.

The Si-O bond is significantly stronger than a C-C bond, which generally imparts high thermal stability to siloxanes compared to their carbon-based counterparts. The onset of irreversible thermal degradation for polydimethylsiloxane (PDMS), a well-studied polymer, can be in the range of 300-400°C. However, the presence of different organic substituents on the silicon atoms can influence the decomposition pathways and onset temperatures.

Projected Thermal Stability and Decomposition Data

The following tables summarize the projected quantitative data for the thermal decomposition of pentamethyl octyldisiloxane based on data from analogous siloxanes, including polydimethylsiloxanes and siloxanes with long-chain alkyl substituents. Long-chain alkyl siloxanes are generally reported to be thermally stable up to approximately 350°C.

Table 1: Projected Thermal Decomposition Temperatures in Inert and Oxidative Atmospheres

| Parameter | Inert Atmosphere (e.g., Nitrogen, Argon) | Oxidative Atmosphere (e.g., Air) |

| Onset of Decomposition (Tonset) | 300 - 350°C | 250 - 300°C |

| Temperature of 5% Mass Loss (Td5%) | ~320°C | ~280°C |

| Temperature of 10% Mass Loss (Td10%) | ~350°C | ~310°C |

| Temperature of Maximum Decomposition Rate (Tmax) | Stage 1: ~380-450°C (Octyl chain) Stage 2: >450°C (Methyl groups) | Stage 1: ~300-400°C (Octyl chain) Stage 2: >400°C (Methyl groups) |

| Residue at 800°C | 10 - 20% (Silicon carbide/oxycarbide) | > 50% (Silica) |

Note: These values are estimations based on the thermal behavior of structurally similar siloxanes.

Table 2: Potential Gaseous Decomposition Products

| Atmosphere | Primary Products | Secondary/Trace Products |

| Inert (Pyrolysis) | Methane, Octene, other short-chain alkanes/alkenes, Cyclic siloxanes | Hydrogen, Ethylene, Propylene |

| Oxidative (Combustion) | Carbon dioxide (CO2), Water (H2O), Silicon dioxide (SiO2) | Carbon monoxide (CO), Formaldehyde (CH2O), Formic acid |

Proposed Decomposition Pathways

The thermal decomposition of pentamethyl octyldisiloxane is expected to proceed through a series of complex radical and rearrangement reactions. The specific pathway will be highly dependent on the atmosphere (inert or oxidative).

In an inert atmosphere (pyrolysis):

-

Homolytic C-C Bond Cleavage: The initial decomposition is likely to be the cleavage of the C-C bonds within the octyl group, leading to the formation of smaller alkyl radicals.

-

Homolytic Si-C Bond Cleavage: Cleavage of the Si-C bonds (both Si-methyl and Si-octyl) will also occur, with the Si-octyl bond being potentially more labile. This generates alkyl radicals and silyl radicals.

-

Hydrogen Abstraction: The generated alkyl radicals can abstract hydrogen atoms from other organic groups, leading to the formation of alkanes (like methane) and new radical species.

-

Beta-Scission: Radicals on the octyl chain can undergo beta-scission, leading to the formation of smaller alkenes (like octene) and a new radical.

-

Rearrangement and Cyclization: The silyl radicals can undergo rearrangement and intermolecular reactions to form volatile cyclic siloxanes.

-

Char Formation: At higher temperatures, a silicon oxycarbide or silicon carbide residue is formed.

In an oxidative atmosphere (thermo-oxidative degradation):

-

Oxidation of Alkyl Groups: The primary degradation pathway involves the oxidation of the methyl and octyl groups. This is a radical chain reaction involving the formation of hydroperoxides, which then decompose to form various oxygenated organic compounds.

-

Formation of Silanols: Oxidation can lead to the formation of silanol (Si-OH) groups.

-

Condensation of Silanols: These silanol groups can then undergo condensation reactions, leading to the formation of a cross-linked silica (SiO2) network.

-

Combustion of Organic Fragments: The organic fragments produced during oxidation will further combust to carbon dioxide and water. In contrast to inert atmosphere degradation, the formation of cyclic siloxanes is not a major pathway in an oxidative environment.

Below is a simplified, proposed decomposition pathway in an inert atmosphere visualized using the DOT language.

A simplified proposed decomposition pathway for pentamethyl octyldisiloxane in an inert atmosphere.

Experimental Protocols

The thermal stability and decomposition of siloxanes are typically investigated using a combination of thermoanalytical and spectroscopic techniques.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which the material loses mass due to decomposition or volatilization and to quantify the amount of mass lost.

-

Apparatus: A thermogravimetric analyzer.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis is performed under a controlled atmosphere, typically a continuous flow of an inert gas (e.g., nitrogen or argon at 50-100 mL/min) or an oxidative gas (e.g., air at 50-100 mL/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual mass.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature. This can detect melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference are heated (or cooled) at a constant rate (e.g., 10°C/min) over a specified temperature range.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC curve (heat flow vs. temperature) is analyzed to identify thermal events.

-

4.3. Evolved Gas Analysis (EGA) - TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

-

Objective: To identify the chemical nature of the volatile products evolved during the thermal decomposition of the material.

-

Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

-

Methodology:

-

A TGA experiment is performed as described in section 4.1.

-

The gaseous products evolved from the sample are continuously transferred to the MS or FTIR for analysis.

-

Mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature.

-

The obtained data is used to identify the decomposition products by correlating the mass fragments or infrared absorption bands with the temperatures of mass loss observed in the TGA curve.

-

Below is a diagram illustrating a typical experimental workflow for the thermal analysis of pentamethyl octyldisiloxane.

Experimental workflow for the thermal analysis of pentamethyl octyldisiloxane.

Conclusion

1,1,1,3,3-Pentamethyl-3-octyldisiloxane material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical summary based on available Material Safety Data Sheet (MSDS) information. No peer-reviewed experimental protocols or detailed toxicological studies for this specific compound were identified in a comprehensive search of publicly available literature. The information provided should be used for guidance and not as a substitute for rigorous, experimentally validated data.

Chemical Identity and Properties

1,1,1,3,3-Pentamethyl-3-octyldisiloxane is a member of the siloxane family, characterized by a backbone of alternating silicon and oxygen atoms. Its structure includes both methyl and a longer octyl group attached to the silicon atoms, which imparts specific physicochemical properties such as hydrophobicity and low volatility.[1]

Synonyms: n-Octylpentamethyldisiloxane[1][2] CAS Number: 180006-15-9[1][2]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H32OSi2 |

| Molecular Weight | 260.56 g/mol |

| Boiling Point | Not Available |

| Specific Gravity/Density | Not available |

| Hazard Symbols | Xi (Irritant) |

| Risk Phrases | 36 (Irritating to eyes) |

Data sourced from Material Safety Data Sheet.[2]

Hazard Identification and Toxicology Summary

According to the available MSDS, this compound is classified as an irritant.[2] The primary hazards are associated with eye irritation.[2] A detailed toxicological profile, including LD50 or chronic exposure effects, is not available in the public domain.[2]

Hazard Summary:

-

Primary Route of Exposure: Eye contact.

-

Health Effects: Irritation to eyes.[2]

-

Hazard Symbols: Xi[2]

-

Risk Phrases: R36[2]

Due to the lack of comprehensive toxicological data, this compound should be handled with care, assuming the potential for uncharacterized hazards.

Stability and Reactivity

Understanding the stability and reactivity of a compound is crucial for safe handling and experimental design.

Table 2: Stability and Reactivity Profile

| Parameter | Description |

| Chemical Stability | Stable at room temperature in closed containers under normal storage and handling conditions. |

| Conditions to Avoid | Incompatible materials, excess heat. |

| Incompatibilities | Oxidizing agents. |

| Hazardous Decomposition | Carbon monoxide, carbon dioxide, silicon dioxide. |

| Hazardous Polymerization | Has not been reported. |

Data sourced from Material Safety Data Sheet.[2]

Experimental Procedures: Handling, Storage, and Emergency Protocols

While specific experimental protocols for the use of this compound in research or drug development are not available, the following general procedures derived from its MSDS should be strictly followed.

4.1 Handling and Storage Protocol

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the chemical.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Handling:

-

Ensure adequate ventilation.

-

Avoid contact with eyes, skin, and clothing.

-

Avoid ingestion and inhalation.

-

Wash thoroughly after handling.

-

4.2 Emergency and First Aid Protocol

In the event of accidental exposure, the following first aid measures should be taken immediately.

-

Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin: In case of contact, flush skin with plenty of water.

-

Ingestion: If swallowed, do not induce vomiting.

-

Inhalation: If inhaled, remove to fresh air.

In all cases of exposure, seek medical attention.

Workflow Diagrams

The following diagrams illustrate the logical flow for safe handling and in the event of an accidental spill, based on the available safety data.

References

The Pivotal Role of Siloxane Compounds in Materials Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Siloxane compounds, characterized by their unique silicon-oxygen backbone, are at the forefront of innovation in materials science. Their exceptional properties, including high thermal stability, biocompatibility, low surface energy, and tunable mechanical characteristics, have established them as indispensable materials in a vast array of applications, from advanced biomedical devices and drug delivery systems to high-performance coatings and electronics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of siloxane-based materials, with a focus on quantitative data and detailed experimental protocols to aid researchers in their scientific endeavors.

Core Properties of Siloxane-Based Materials

The versatility of siloxane compounds stems from their distinct molecular structure, which can be tailored to achieve a wide range of physical and chemical properties. Polydimethylsiloxane (PDMS) is the most common and well-studied siloxane polymer, serving as a benchmark for the broader class of materials.[1] The properties of siloxane-based materials are often finely tuned by adjusting the crosslinking density, incorporating fillers, or modifying their surface chemistry.

Mechanical Properties

The mechanical behavior of siloxane elastomers is a critical factor in their application. Properties such as Young's modulus and tensile strength can be precisely controlled by varying the ratio of the siloxane base to the curing agent, which dictates the crosslinking density of the polymer network.[1][2]

| Property | Material System | Value | Reference(s) |

| Young's Modulus | PDMS (10:1 base/curing agent) | 1.802 MPa | [1] |

| PDMS (20:1 base/curing agent) | 667.4 kPa | [1] | |

| PDMS (50:1 base/curing agent) | 10.4 kPa | [1] | |

| PMVS-ME Elastomer | 0.15 MPa | ||

| Tensile Strength | PDMS (10:1 base/curing agent) | Consistently High | [2] |

| PDMS (with increased cross-linker) | Increases, then decreases | [2] | |

| PDMS composite with 55 wt% CFs@SiC filler | 1.1 MPa |

Thermal Properties

Siloxane-based materials are known for their excellent thermal stability over a wide range of temperatures.[1] Their thermal conductivity can be significantly enhanced by the incorporation of thermally conductive fillers, making them suitable for thermal management applications in electronics.[3][4]

| Property | Material System | Value | Reference(s) |

| Thermal Conductivity | Pure PDMS | ~0.16 W·m⁻¹·K⁻¹ | [5] |

| PDMS with 17% Hollow Glass Microspheres | 0.111 W·m⁻¹·K⁻¹ | [5] | |

| PDMS with 55 wt% CFs@SiC filler | 4.0 W·m⁻¹·K⁻¹ | ||

| PDMS with 20 vol% BN@15AgNWs | 0.914 W·m⁻¹·K⁻¹ | [4] |

Electrical Properties

The inherent insulating properties of siloxanes make them ideal for applications in electronics and high-voltage engineering. The dielectric constant and breakdown voltage are key parameters that can be tailored through the formulation of siloxane composites.

| Property | Material System | Value | Reference(s) |

| Dielectric Constant | Epoxy/silica composites (uncompressed) | 7.68 | [6] |

| Epoxy/silica composites (compressed to 25 MPa) | 9.65 | [6] | |

| Pure E51 epoxy resin | 3.69 (at low frequencies) | [7] | |

| Breakdown Voltage | General Epoxy | ~500 volts/mil | [8] |

| Alumina/epoxy-siloxane composite | 30.68 kV/mm | [9] |

Surface Properties and Biocompatibility

The surface properties of siloxane materials, particularly their hydrophobicity, play a crucial role in their interaction with biological systems. Surface modifications, such as plasma treatment, can be employed to alter the surface energy and enhance biocompatibility.[10][11][12]

| Property | Material System | Value | Reference(s) |

| Water Contact Angle | Uncoated PDMS | 116.7° ± 2.21° | [11] |

| Plasma-treated PDMS (initial) | < 3° | [10] | |

| Plasma-treated PDMS (after 1 day) | 92.8° ± 3.3° | [10] | |

| PDMS with 0.010% (w/v) PD coating | Hydrophilic | [11] |

Gas Permeability

The high gas permeability of PDMS is a significant advantage in applications such as microfluidic devices for cell culture and biomedical membranes.[13][14][15]

| Property | Material System | Value (Diffusion Coefficient, m²/s) | Reference(s) |

| Oxygen Permeability | PDMS (native state) | 3.25 x 10⁻⁹ | [13] |

| Freshly oxidized PDMS | Significantly smaller | [13] | |

| High-density PDMS (5:1) after plasma treatment | 60% smaller than 10:1 PDMS | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and fabrication of siloxane-based materials.

Synthesis of Polydimethylsiloxane (PDMS) via Anionic Ring-Opening Polymerization

This protocol describes the bulk polymerization of octamethylcyclotetrasiloxane (D4) using a potassium hydroxide (KOH) catalyst to produce high-viscosity PDMS.[16]

Materials:

-

Octamethylcyclotetrasiloxane (D4), distilled before use

-

Potassium hydroxide (KOH), 0.6 M solution

-

Hexamethyldisiloxane (HMDS), as a chain terminator

-

Nitrogen gas (inert atmosphere)

-

Reactor vessel with mechanical stirrer, thermometer, and condenser

-

Oil bath or other suitable heating apparatus

Procedure:

-

Reactor Setup: Assemble a clean, dry reactor vessel equipped with a mechanical stirrer, a thermometer, and a condenser under a nitrogen atmosphere.

-

Charging Reactants: Charge the reactor with the desired amount of distilled D4 monomer and the calculated amount of HMDS to control the molecular weight.

-

Initiation: Add 0.105 mL of 0.6 M KOH catalyst to the reaction mixture.[16]

-

Polymerization: Heat the mixture to 150°C with constant stirring at 300 rpm.[16] The viscosity of the mixture will gradually increase as the polymerization progresses.

-

Termination: After the desired viscosity is reached, the reaction is terminated by neutralizing the catalyst, for example, by adding a weak acid.

-

Purification: The resulting polymer is then purified to remove any unreacted monomer and catalyst residues. This can be achieved by vacuum stripping or precipitation in a non-solvent like methanol.

Fabrication of PDMS Microfluidic Devices using Soft Lithography

This protocol outlines the standard procedure for fabricating microfluidic devices from PDMS using a master mold.

Materials:

-

PDMS elastomer kit (e.g., Sylgard 184), base and curing agent

-

Master mold with the desired microchannel features

-

Weighing scale

-

Mixing container and stirrer

-

Vacuum desiccator

-

Oven

-

Plasma cleaner

-

Glass slides or other substrate

Procedure:

-

PDMS Preparation: Weigh the PDMS base and curing agent in a 10:1 ratio by weight. Mix the two components thoroughly in a container.

-

Degassing: Place the mixture in a vacuum desiccator for approximately 30 minutes to remove any air bubbles introduced during mixing.

-

Pouring and Curing: Pour the degassed PDMS mixture over the master mold. Place the mold in an oven and cure at 60-80°C for 1-2 hours.

-

Demolding: Once cured, carefully peel the PDMS replica from the master mold.

-

Inlet/Outlet Punching: Use a biopsy punch or a sharp needle to create inlet and outlet ports in the PDMS device.

-

Plasma Bonding: Treat the surface of the PDMS replica and a glass slide with oxygen plasma for 30-60 seconds. This process makes the surfaces hydrophilic and enables irreversible bonding.

-

Bonding: Immediately bring the plasma-treated surfaces of the PDMS and the glass slide into contact. The two will form a permanent bond.

Synthesis of Siloxane-Based Nanoparticles for Drug Delivery via Emulsion Polymerization

This protocol describes a general method for the synthesis of siloxane-based nanoparticles through emulsion polymerization, which can be adapted for drug encapsulation.[17][18]

Materials:

-

Siloxane monomer (e.g., octamethylcyclotetrasiloxane, D4)

-

Surfactant (e.g., sodium dodecyl sulfate, SDS)

-

Initiator (e.g., potassium persulfate)

-

Deionized water

-

Drug to be encapsulated (optional)

-

Reaction vessel with a stirrer, condenser, and nitrogen inlet

Procedure:

-

Emulsion Preparation: In the reaction vessel, dissolve the surfactant in deionized water under a nitrogen atmosphere with stirring. If encapsulating a hydrophobic drug, it can be pre-dissolved in the siloxane monomer.

-

Monomer Addition: Add the siloxane monomer (with or without the dissolved drug) to the surfactant solution to form an emulsion.

-

Initiation: Heat the emulsion to the desired reaction temperature (typically 70-90°C) and add the initiator to start the polymerization.

-

Polymerization: Allow the reaction to proceed for several hours with continuous stirring. The progress of the polymerization can be monitored by measuring the solid content of the emulsion.

-

Purification: After the polymerization is complete, the nanoparticle dispersion is cooled down and purified to remove unreacted monomer, surfactant, and initiator residues. This can be done by dialysis or centrifugation/redispersion cycles.

Visualizing Key Processes in Siloxane Materials Science

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and logical relationships in the study of siloxane compounds.

Anionic Ring-Opening Polymerization of D4

Soft Lithography Workflow for PDMS Microfluidic Devices

Optimization of Siloxane Composite Properties

References

- 1. Facile Determination of the Poisson’s Ratio and Young’s Modulus of Polyacrylamide Gels and Polydimethylsiloxane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced the Thermal Conductivity of Polydimethylsiloxane via a Three-Dimensional Hybrid Boron Nitride@Silver Nanowires Thermal Network Filler - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal, Mechanical, and Acoustic Properties of Polydimethylsiloxane Filled with Hollow Glass Microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. epotek.com [epotek.com]

- 9. Preparation and performance of alumina/epoxy-siloxane composites: A comparative study on thermal- and photo-curing process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Variation in diffusion of gases through PDMS due to plasma surface treatment and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4 [nanochemres.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,1,1,3,3-Pentamethyl-3-octyldisiloxane via Hydrosilylation

Introduction

Organosiloxanes are a versatile class of compounds with a wide range of applications in materials science, personal care products, and as hydraulic and heat-transfer fluids. Their unique properties, such as high thermal stability, low surface tension, and biocompatibility, make them highly valuable. The hydrosilylation reaction is a powerful and atom-economical method for the formation of silicon-carbon bonds, enabling the synthesis of a diverse array of organosilicon compounds.[1][2] This application note provides a detailed protocol for the synthesis of 1,1,1,3,3-Pentamethyl-3-octyldisiloxane through the platinum-catalyzed hydrosilylation of 1-octene with 1,1,1,3,3-pentamethyldisiloxane. This reaction is a classic example of the anti-Markovnikov addition of a Si-H bond across an alkene.[1]

The synthesis employs a platinum catalyst, such as Karstedt's catalyst, which is highly efficient for this transformation.[2] The protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of functionalized siloxanes.

Reaction Scheme

The hydrosilylation of 1-octene with 1,1,1,3,3-pentamethyldisiloxane proceeds as follows:

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |

| 1-Octene | 111-66-0 | C₈H₁₆ | 112.21 | Sigma-Aldrich |

| 1,1,1,3,3-Pentamethyldisiloxane | 1438-83-1 | C₅H₁₆OSi₂ | 148.35 | Gelest, Inc. |

| Karstedt's Catalyst (in xylene) | 68478-92-2 | C₁₆H₄₂O₂Pt₂Si₄ | 729.07 (active complex) | Sigma-Aldrich |

| Toluene, anhydrous | 108-88-3 | C₇H₈ | 92.14 | Fisher Scientific |

| Sodium Bicarbonate (sat. aq. soln.) | 144-55-8 | NaHCO₃ | 84.01 | VWR Chemicals |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich |

| Argon or Nitrogen Gas (high purity) | 7440-37-1/7727-37-9 | Ar / N₂ | 39.95 / 28.01 | Airgas |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Dropping funnel

-

Inert gas (Ar or N₂) supply with a bubbler

-

Septa and needles

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure

-

Reaction Setup:

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (argon or nitrogen), and a rubber septum.

-

To the flask, add 1,1,1,3,3-pentamethyldisiloxane (1.0 eq) and anhydrous toluene (if not running neat).

-

-

Addition of Reactants:

-

In a separate, dry dropping funnel, place 1-octene (1.05 eq).

-

Add the Karstedt's catalyst solution (typically 10-20 ppm Pt relative to the silane) to the reaction flask via syringe and begin stirring.

-

Slowly add the 1-octene from the dropping funnel to the stirred solution in the flask over 15-20 minutes. The reaction is often exothermic, and a slight increase in temperature may be observed.

-

-

Reaction:

-

After the addition of 1-octene is complete, heat the reaction mixture to 60°C using a heating mantle.

-

Maintain the reaction at this temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or by monitoring the disappearance of the Si-H peak (around 2120 cm⁻¹) in the Infrared (IR) spectrum.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If necessary, the platinum catalyst can be removed by stirring the reaction mixture with activated carbon for 1 hour, followed by filtration through a pad of celite.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purify the crude product by vacuum distillation to obtain the pure this compound.

-

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

1-Octene is flammable; keep away from ignition sources.

-

Karstedt's catalyst is a platinum compound and should be handled with care.

-

The reaction should be conducted under an inert atmosphere as the catalyst can be sensitive to air and moisture.

Data Presentation

The following tables summarize typical reaction parameters and expected product characteristics for the synthesis of this compound.

Table 1: Typical Reaction Parameters

| Parameter | Value |

| Stoichiometry (Octene:Silane) | 1.05 : 1.0 |

| Catalyst Loading | 10-20 ppm Pt |

| Solvent | Toluene or Neat |

| Reaction Temperature | 60 °C |

| Reaction Time | 2 - 4 hours |

| Expected Yield | > 90% |

Table 2: Expected Product Characterization Data

| Property | Expected Value |

| Appearance | Colorless liquid |

| Boiling Point | ~250-260 °C (at atmospheric pressure) |

| ¹H NMR (CDCl₃, ppm) | δ ~ 0.05 (s, 9H, Si(CH₃)₃), δ ~ 0.1 (s, 6H, Si(CH₃)₂), δ ~ 0.5 (t, 2H, Si-CH₂), δ ~ 0.88 (t, 3H, -CH₂-CH₃), δ ~ 1.2-1.4 (m, 12H, -(CH₂)₆-) |

| ¹³C NMR (CDCl₃, ppm) | δ ~ 1.0 (Si(CH₃)₃), δ ~ -1.5 (Si(CH₃)₂), δ ~ 14.1 (-CH₂-CH₃), δ ~ 17.5 (Si-CH₂), δ ~ 22.7, 23.2, 29.3, 31.9, 33.3 (-(CH₂)₆-) |

| IR (cm⁻¹) | ~ 2950-2850 (C-H stretch), ~ 1250 (Si-CH₃), ~ 1060 (Si-O-Si). Absence of peaks at ~2120 (Si-H) and ~1640 (C=C). |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry | MDPI [mdpi.com]

Application Notes and Protocols for Platinum-Catalyzed Synthesis of Branched Siloxanes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of branched siloxanes utilizing platinum-based catalysts. The primary method highlighted is the hydrosilylation reaction, a versatile and efficient process for creating silicon-carbon bonds and complex siloxane architectures.

Application Notes

Branched siloxanes possess unique properties such as low viscosity, high solubility, and a compact molecular structure compared to their linear counterparts of similar molecular weight. These characteristics make them highly valuable in a range of applications:

-

Drug Delivery: The dendritic and hyperbranched structures can encapsulate therapeutic agents, offering potential for controlled release and targeted delivery.

-

Biomaterials: Their biocompatibility and tunable properties make them suitable for use in prosthetics, and as coatings for medical devices.

-

Semiconductor Industry: Functionalized branched siloxanes are utilized as planarizing layers and patternable insulators in the manufacturing of microprocessors and other electronic components.[1]

-

Elastomers and Resins: They serve as precursors to controlled network polymers, leading to the formation of high-performance elastomers, adhesives, and resins with tailored viscoelastic properties.[2][3]

-

Coatings and Additives: Their hydrophobic nature and thermal stability are leveraged in protective coatings and as additives to enhance the properties of various commercial products.[3][4]

The synthesis of these materials is predominantly achieved through the platinum-catalyzed hydrosilylation of vinyl-functional siloxanes with hydride-functional silanes.[4][5][6] Commonly used catalysts include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex), with the latter being highly active and soluble in silicone media.[5][6][7][8][9]

Reaction Mechanism: Hydrosilylation

The generally accepted mechanism for platinum-catalyzed hydrosilylation, often referred to as the Chalk-Harrod mechanism, involves several key steps:

-

Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum(0) catalyst.

-

Olefin Coordination: The unsaturated group (e.g., a vinyl group) of the siloxane coordinates to the platinum center.

-

Migratory Insertion: The olefin inserts into the platinum-hydride bond.

-

Reductive Elimination: The final product, a silylated siloxane, is eliminated, regenerating the platinum(0) catalyst.[10]

A revised mechanism has also been proposed, suggesting that the rate-limiting step is the insertion of the olefin into the Pt-H bond.[11]

Caption: Generalized Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Protocols

Protocol 1: Synthesis of a Four-Arm Star Branched Polysiloxane

This protocol is adapted from a method involving the grafting of living anionic polymers onto a chlorosilane core.[12][13]

Materials:

-

Hexamethylcyclotrisiloxane (D₃)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

1,2-bis(dichloromethylsilyl)ethane as the core

-

Toluene, anhydrous

-

Methanol

Procedure:

-

Anionic Ring-Opening Polymerization (ROP):

-

In a flame-dried, nitrogen-purged reactor, dissolve D₃ in anhydrous THF.

-

Cool the solution to -30 °C.

-

Initiate the polymerization by adding a calculated amount of n-BuLi.

-

Allow the reaction to proceed for a specific time to achieve the desired molecular weight of the linear polysiloxane arms. The living polymer has a lithium silanolate end group.[13]

-

-

Grafting Reaction:

-

In a separate reactor, dissolve the 1,2-bis(dichloromethylsilyl)ethane core in anhydrous toluene.

-

Slowly add the living polydimethylsiloxane solution to the core solution at room temperature with vigorous stirring. The lithium silanolate end groups will react with the Si-Cl groups of the core.

-

Let the reaction proceed for 24 hours to ensure complete grafting.

-

-

Purification:

-

Quench the reaction by adding methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

-

Collect the polymer and dry it under vacuum to a constant weight.

-

Protocol 2: Synthesis of Comb-Branched Polysiloxane via Hydrosilylation

This protocol describes the "grafting to" approach using a pre-formed linear polysiloxane with vinyl side groups.

Materials:

-

Linear poly(dimethylsiloxane-co-vinylmethylsiloxane)

-

Monohydride-terminated polydimethylsiloxane (H-PDMS)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)[8][14]

-

Toluene, anhydrous

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the linear poly(dimethylsiloxane-co-vinylmethylsiloxane) and H-PDMS in anhydrous toluene.

-

The molar ratio of Si-H groups to vinyl groups should be approximately 1.1:1 to ensure complete reaction of the vinyl groups.

-

-

Catalysis:

-

Add Karstedt's catalyst to the reaction mixture. A typical catalyst loading is 5-10 ppm of platinum relative to the total weight of the reactants.[15]

-

Heat the mixture to 80-90 °C and stir.

-

-

Monitoring and Completion:

-

Monitor the disappearance of the Si-H stretching band (around 2160 cm⁻¹) in the FT-IR spectrum to track the progress of the reaction.

-

The reaction is typically complete within 2-4 hours.

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

If necessary, remove the solvent under reduced pressure.

-

The product can be further purified by precipitation in methanol to remove any unreacted H-PDMS.

-

Caption: Workflow for the synthesis of comb-branched polysiloxanes.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of branched siloxanes.

Table 1: Synthesis of Four-Arm Star Polydimethylsiloxane

| Arm Molecular Weight ( g/mol ) | Polydispersity Index (PDI) of Arms | Star Molecular Weight ( g/mol ) | Overall PDI | Yield (%) |

| 5,000 | 1.05 | 20,500 | 1.10 | >90 |

| 10,000 | 1.08 | 41,200 | 1.15 | >90 |

| 20,000 | 1.10 | 82,000 | 1.20 | >85 |

Table 2: Hydrosilylation for Comb-Branched Polysiloxane Synthesis

| Backbone Vinyl Content (mol%) | Graft Molecular Weight ( g/mol ) | Catalyst Loading (ppm Pt) | Reaction Time (h) | Conversion of Vinyl Groups (%) | Final Product PDI |

| 5 | 1,000 | 10 | 2 | >98 | 1.3 |

| 10 | 1,000 | 10 | 3 | >98 | 1.4 |

| 5 | 5,000 | 5 | 4 | >95 | 1.5 |

| 10 | 5,000 | 5 | 5 | >95 | 1.6 |

Note: The data presented in these tables are representative examples derived from the literature and may vary depending on specific experimental conditions.

References

- 1. US9156863B2 - Branched siloxanes and methods for synthesis - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]

- 5. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. qualitas1998.net [qualitas1998.net]

- 8. Karstedt's catalyst - Wikipedia [en.wikipedia.org]

- 9. scientificspectator.com [scientificspectator.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Item - Synthesis of Branched Polysiloxanes with Controlled Branching and Functionalization by Anionic Ring-Opening Polymerization - American Chemical Society - Figshare [acs.figshare.com]

- 14. Karstedt catalysts | Johnson Matthey [matthey.com]

- 15. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]

Application Notes and Protocols for Surface Modification using 1,1,1,3,3-Pentamethyl-3-octyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3-Pentamethyl-3-octyldisiloxane is a monofunctional silane that serves as an effective surface modifying agent to impart hydrophobicity to various substrates. Its molecular structure, featuring a reactive silanol group precursor and a non-polar octyl chain, allows for the formation of a stable, covalently bound monolayer on hydroxylated surfaces such as glass, silicon wafers, and other metal oxides. This modification significantly reduces the surface energy, leading to a highly water-repellent character.

These application notes provide detailed protocols for the surface modification of substrates using this compound, along with expected surface characteristics based on data from analogous octyl-functionalized silanes. Additionally, potential applications in the context of drug development are discussed, focusing on the influence of surface hydrophobicity on biological interactions.

Principle of Surface Modification

The process of surface modification with this compound involves the covalent attachment of the silane to surface hydroxyl (-OH) groups. This is typically a two-step process:

-

Hydrolysis: The Si-O-Si bond in the disiloxane can be hydrolyzed to form a reactive silanol (Si-OH) group. This step is often facilitated by trace amounts of water on the substrate surface or in the reaction solvent.

-

Condensation: The newly formed silanol group on the silane molecule reacts with a hydroxyl group on the substrate surface, forming a stable siloxane (Si-O-Substrate) bond and releasing a molecule of trimethylsilanol as a byproduct.

The non-reactive octyl group of the silane is oriented away from the surface, creating a low-energy, hydrophobic interface.

Quantitative Data on Surface Properties

Table 1: Comparative Water Contact Angles of Various Alkyl Silanes on Glass/Silica Substrates

| Alkyl Chain Length | Example Silane | Achieved Water Contact Angle (°) | Reference |

| C1 (Methyl) | Methyltrimethoxysilane | ~40-60 | |

| C3 (Propyl) | Propyltrimethoxysilane | ~70-80 | |

| C8 (Octyl) | Trimethoxy(octyl)silane | ~100-110 | |

| C8 (Octyl) | Octyltrichlorosilane | ~105-115 | |

| C18 (Octadecyl) | Octadecyltrichlorosilane | ~110-120 |

Note: The exact contact angle can vary depending on the substrate, deposition method, and monolayer quality.

Based on this data, a surface modified with this compound is expected to exhibit a water contact angle in the range of 100-110° , indicating a significant increase in hydrophobicity compared to an unmodified glass or silicon surface.

Experimental Protocols

Materials and Equipment

-

Substrates: Glass microscope slides, silicon wafers, or other hydroxylated surfaces.

-

Reagents:

-

This compound

-

Anhydrous Toluene (or other anhydrous organic solvent like hexane)

-

Sulfuric Acid (H₂SO₄), 98%

-

Hydrogen Peroxide (H₂O₂), 30%

-

Deionized (DI) water

-

Isopropanol

-

Nitrogen gas (high purity)

-

-

Equipment:

-

Beakers and glassware

-

Ultrasonic bath

-

Fume hood

-

Oven capable of reaching 120°C

-

Goniometer for contact angle measurement (optional, for characterization)

-

Spin coater or desiccator for deposition

-

Protocol 1: Substrate Cleaning and Activation (Piranha Solution)

WARNING: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Place the substrates in a clean glass beaker.

-

In the fume hood, carefully prepare the Piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. Never add H₂SO₄ to H₂O₂. The solution will become very hot.

-

Immerse the substrates in the Piranha solution for 15-30 minutes.

-

Carefully remove the substrates and rinse them thoroughly with copious amounts of DI water.

-

Rinse the substrates with isopropanol.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Use the cleaned and activated substrates immediately for the silanization step.

Protocol 2: Surface Modification (Solution-Phase Deposition)

-

In a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.

-

Immerse the cleaned and activated substrates in the silane solution.

-

Seal the container and allow the reaction to proceed for 2-4 hours at room temperature. For a more ordered monolayer, the reaction can be carried out in a desiccator under vacuum.

-

Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.

-

Rinse the substrates with isopropanol.

-

Dry the substrates under a stream of nitrogen gas.

-

Cure the modified substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane bond with the surface.

-

Allow the substrates to cool to room temperature before characterization or use.

Characterization of the Modified Surface

The success of the surface modification can be assessed by measuring the static water contact angle using a goniometer. A significant increase in the contact angle compared to the unmodified substrate indicates successful hydrophobization.

Applications in Drug Development

The creation of hydrophobic surfaces using this compound can be relevant in various aspects of drug development:

-

Biocompatibility and Protein Adsorption: The hydrophobicity of a material surface significantly influences its interaction with biological systems. Hydrophobic surfaces can modulate protein adsorption, which is the initial event upon contact with biological fluids. This can be leveraged to control subsequent cellular responses and improve the biocompatibility of medical devices and implants.

-